Methyl 3-(4-aminophenyl)propanoate hydrochloride
Description
Chemical Identity and Nomenclature
Methyl 3-(4-aminophenyl)propanoate hydrochloride is a hydrochloride salt derived from the esterification of 3-(4-aminophenyl)propanoic acid. Its systematic IUPAC name is This compound , reflecting the ester functional group (methyl propanoate), the 4-aminophenyl substituent, and the hydrochloride counterion. The molecular formula is C₁₀H₁₄ClNO₂ , with a molecular weight of 215.67 g/mol . Key identifiers include:
The compound’s structure features a propanoate backbone esterified with a methyl group, a para-aminophenyl ring at the β-position, and a hydrochloride salt stabilizing the amine group. This configuration enhances solubility in polar solvents, making it suitable for laboratory and industrial applications.
Historical Development and Discovery
The synthesis of this compound emerged from advancements in esterification and salt-forming techniques in the late 20th century. Early methods involved direct esterification of 3-(4-aminophenyl)propanoic acid using methanol and acid catalysts like sulfuric acid or thionyl chloride. For example, a 1999 patent described the reaction of 3-(4-aminophenyl)propanoic acid with methanol in the presence of thionyl chloride, achieving yields exceeding 95%.
Industrial-scale production later adopted continuous flow reactors to optimize purity (>98%) and efficiency. The compound’s registration in chemical databases (e.g., PubChem CID 24191581) in the early 2000s marked its formal recognition as a research chemical. Its development paralleled the growing demand for aromatic amine intermediates in pharmaceutical synthesis, particularly for antimycobacterial and anticancer agents.
Significance in Organic and Medicinal Chemistry
This compound serves as a versatile intermediate in organic synthesis. Its reactive amino and ester groups enable diverse derivatization pathways:
- Pharmaceutical Applications : The compound is a precursor to β-amino acid derivatives used in peptide mimetics, which exhibit enhanced metabolic stability compared to natural peptides. For instance, it has been incorporated into antimycobacterial agents targeting heat shock proteins.
- Material Science : The para-aminophenyl group facilitates polymerization reactions, contributing to conductive polymers and advanced coatings.
- Agrochemical Development : Derivatives of this compound are explored as nitrification inhibitors and plant growth regulators, leveraging its aromatic amine structure.
In medicinal chemistry, its role extends to synthesizing kinase inhibitors and serotonin reuptake modulators, highlighting its adaptability in drug design. Recent studies also exploit its electrochemical properties for biosensor development, underscoring its interdisciplinary relevance.
Properties
IUPAC Name |
methyl 3-(4-aminophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h2-3,5-6H,4,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOXPLOXZDPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00638029 | |
| Record name | Methyl 3-(4-aminophenyl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91012-19-0 | |
| Record name | 91012-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 91012-19-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-(4-aminophenyl)propanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00638029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conversion of Amino Compound to Bis(2-hydroxyethyl)amino Derivative
- The starting compound methyl 3-(4-aminophenyl)propanoate (or its protected form) is dissolved in water at 40-50°C.
- Ethylene oxide gas is introduced slowly into the aqueous solution at 25-30°C and stirred for approximately 15 hours.
- The product precipitates out and is filtered, washed, and recrystallized from water to yield the bis(2-hydroxyethyl)amino derivative with purity >98% (HPLC).
Chlorination to Form Bis(2-chloroethyl)amino Intermediate
- The bis(2-hydroxyethyl)amino derivative is treated with phosphorus oxychloride (POCl₃) at 85-90°C for 1 hour.
- After completion, POCl₃ is distilled off, and the residue is stripped with acetonitrile.
- The reaction mixture is cooled to 0-5°C, and concentrated hydrochloric acid is added.
- The mixture is heated at 100-110°C for 10-12 hours to complete hydrolysis and deprotection steps.
Formation of Hydrochloride Salt and Purification
- After cooling to room temperature, the reaction mass is washed with dichloromethane.
- The aqueous layer is treated with activated charcoal and filtered through a hyflo bed to remove impurities.
- The pH of the aqueous solution is adjusted to a range of 0.3 to 1.2 using sodium acetate solution at about 5°C.
- Extraction with ethyl acetate (or other organic solvents such as isopropyl acetate, acetonitrile) is performed.
- The solvent is removed under vacuum, and acetone is added to the solid product, stirred for 6-12 hours.
- The solid is filtered and dried under vacuum at 25-30°C, yielding methyl 3-(4-aminophenyl)propanoate hydrochloride with HPLC purity >99.5% and impurities below 0.15%.
Reaction Conditions and Parameters Table
| Step | Reagents/Conditions | Temperature | Time | Purity (HPLC) | Notes |
|---|---|---|---|---|---|
| Bis(2-hydroxyethyl)amino formation | Ethylene oxide in water | 25-30°C | 15 hours | >98% | Recrystallization from water |
| Chlorination | Phosphorus oxychloride (POCl₃) | 85-90°C | 1 hour | Intermediate stage | Followed by distillation of POCl₃ |
| Hydrolysis and deprotection | Concentrated HCl | 100-110°C | 10-12 hours | Intermediate stage | Deprotection of amine and carboxyl groups |
| pH adjustment and extraction | Sodium acetate, ethyl acetate | 0.3-1.2 pH, 5°C | Extraction time | Final product >99.5% | Extraction and purification step |
| Final drying and crystallization | Acetone, vacuum drying | 25-30°C | 6-12 hours | Final product >99.5% | Ensures removal of residual solvents |
Key Research Findings and Process Improvements
- The use of ethylene oxide in water for the initial substitution step provides high purity (>98%) and good yield of the bis(2-hydroxyethyl)amino intermediate.
- Chlorination with POCl₃ is efficient and allows for good control of reaction conditions, minimizing impurities.
- The hydrolysis step in concentrated hydrochloric acid at elevated temperatures ensures complete removal of protecting groups and formation of the hydrochloride salt.
- pH adjustment during extraction is critical; maintaining pH between 0.3 and 1.2 optimizes yield and purity of the hydrochloride salt.
- Activated charcoal treatment and filtration through hyflo bed significantly improve the color and purity of the final product.
- Final recrystallization from acetone and vacuum drying yields a high-purity crystalline hydrochloride salt suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-(4-aminophenyl)propanoate hydrochloride can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.
Reduction: The compound can also be reduced, particularly the ester group, to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation Products: Nitro derivatives of this compound.
Reduction Products: Alcohol derivatives of the compound.
Substitution Products: Various acylated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Therapeutic Potential : Methyl 3-(4-aminophenyl)propanoate hydrochloride has been investigated for its potential therapeutic effects in treating various diseases. It has shown promise in reducing inflammation and modulating immune responses, making it a candidate for conditions such as rheumatoid arthritis and other autoimmune disorders .
- Drug Development : The compound serves as a precursor in synthesizing more complex pharmaceutical agents. Its structural features allow for modifications that enhance biological activity .
-
Biological Studies
- Enzyme Interaction : Research indicates that this compound can interact with specific enzymes and receptors, influencing biochemical pathways. For example, studies have demonstrated its ability to inhibit certain histone deacetylases (HDACs), which are critical in cancer biology .
- Neutrophil Chemotaxis : In preclinical models, it has been shown to affect neutrophil migration and activation, which is relevant in inflammatory diseases .
- Chemical Synthesis
Case Study 1: Anti-inflammatory Properties
A study explored the anti-inflammatory effects of this compound in a murine model of inflammation induced by lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
Case Study 2: HDAC Inhibition
In another investigation, the compound was tested as an HDAC inhibitor. The findings revealed that it could effectively reduce histone deacetylation levels in cancer cells, leading to increased expression of tumor suppressor genes. This highlights its potential role in cancer therapy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 3-(4-aminophenyl)propanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 4-aminophenylpropanoic acid, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights critical differences between Methyl 3-(4-aminophenyl)propanoate hydrochloride and its analogs:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., -Cl in , -F in ) reduces basicity compared to the electron-donating -NH₂ group in the target compound. Methoxy (-OCH₃) groups enhance lipophilicity, impacting solubility .
- Ester Group : Ethyl esters (e.g., ) exhibit lower polarity and slower hydrolysis rates compared to methyl esters .
- Molecular Weight : Chlorine and fluorine substituents increase molar mass, while methoxy groups add oxygen content .
Research Findings and Challenges
- Purity : Most analogs achieve >95% purity via recrystallization or column chromatography () .
- Stereochemistry : Chiral analogs (e.g., ) require asymmetric synthesis or resolution, adding complexity .
- Hydrolysis Sensitivity : Methyl esters hydrolyze faster than ethyl esters under basic conditions, necessitating careful pH control () .
Biological Activity
Methyl 3-(4-aminophenyl)propanoate hydrochloride, a compound with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of approximately 229.71 g/mol, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a propanoate group attached to a phenyl ring with an amino substituent at the para position. The presence of the hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for biological assays and pharmaceutical formulations.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 229.71 g/mol |
| Solubility | Soluble in water |
| Appearance | White crystalline powder |
This compound exhibits significant biological activity primarily through its interaction with various molecular targets. Notably, it has been shown to inhibit cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs that are substrates for this enzyme, potentially leading to adverse effects or therapeutic failures .
Pharmacological Effects
- Antimicrobial Activity : Research indicates that derivatives of methyl 3-(4-aminophenyl)propanoate exhibit antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest effective bactericidal activity comparable to standard antibiotics like vancomycin .
- Antioxidant Properties : Studies have demonstrated that compounds related to methyl 3-(4-aminophenyl)propanoate possess antioxidant activity, which is vital for protecting cells from oxidative stress and may contribute to their anticancer effects .
- Neuroprotective Effects : In animal models of transient cerebral ischemia, methyl 3-(4-aminophenyl)propanoate derivatives have shown efficacy in reducing brain damage and improving neurological functions by decreasing neutrophil infiltration and infarct size .
Table 2: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of methyl 3-(4-aminophenyl)propanoate derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited MIC values as low as 2 µg/mL, demonstrating their potential as effective alternatives to conventional antibiotics .
Case Study 2: Neuroprotection in Ischemia Models
In a rat model of ischemic stroke induced by middle cerebral artery occlusion, treatment with methyl 3-(4-aminophenyl)propanoate derivatives resulted in significant reductions in neurological deficits and brain injury markers compared to control groups. This suggests potential therapeutic applications in neuroprotection during ischemic events .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 3-(4-aminophenyl)propanoate hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. For example, ethyl 3-(4-aminophenyl)propanoate is hydrolyzed with NaOH (4 g, 0.1 mol in 50 mL water), followed by acidification with HCl to precipitate the free acid. Subsequent esterification with methanol under acidic conditions yields the methyl ester hydrochloride. Purity optimization involves recrystallization from hot ethanol (150 mL) to remove sodium chloride and other impurities, achieving ~91% yield .
- Characterization : Melting point determination (193–195°C with decomposition) and HPLC analysis (≥98% purity) are critical for quality control .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- HPLC : To assess purity and detect impurities (e.g., related thiophene or propionamide derivatives) using C18 columns and UV detection .
- NMR and FT-IR : For structural confirmation, focusing on the aminophenyl proton environment (δ 6.5–7.5 ppm in H NMR) and ester carbonyl stretching (~1740 cm) .
- Elemental Analysis : To verify stoichiometry (e.g., CHClNO requires C 52.28%, H 6.14%, N 6.09%) .
Q. How should this compound be stored to ensure long-term stability?
- Methodology : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture, as HCl can catalyze degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles across synthesis batches?
- Methodology :
- Impurity Identification : Use LC-MS to detect byproducts like 3-(4-aminophenyl)propanoic acid (unreacted precursor) or methyl 3-(4-nitrophenyl)propanoate (oxidation byproduct). Compare retention times and fragmentation patterns against reference standards .
- Process Optimization : Adjust reaction stoichiometry (e.g., HCl concentration) and monitor pH during acidification to minimize side reactions .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodology :
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The ester group is prone to hydrolysis in alkaline conditions (pH > 8) .
- Thermal Stress Testing : Use TGA/DSC to identify decomposition temperatures (>195°C) and correlate with structural changes via FT-IR .
Q. How can researchers investigate the compound’s mechanism of action in biological systems?
- Methodology :
- Receptor Binding Assays : Radiolabel the compound (e.g., H or C) and test affinity for aminophenyl-targeted receptors (e.g., serotonin or dopamine receptors) .
- Metabolic Profiling : Use hepatocyte models to identify metabolites (e.g., hydrolyzed propanoic acid derivatives) via LC-HRMS .
Q. What computational approaches support the design of analogs with improved pharmacokinetics?
- Methodology :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or transporters) using software like AutoDock. Focus on substituent effects at the 4-aminophenyl group .
- QSAR Modeling : Corporate logP, polar surface area, and hydrogen-bonding capacity to predict bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodology :
- Reproduce Conditions : Ensure consistent recrystallization solvents (e.g., ethanol vs. methanol) and drying protocols .
- Cross-Validate Techniques : Compare NMR data across labs (e.g., DMSO-d6 vs. CDCl3 solvents may shift proton signals) .
Q. Why do biological activity assays yield variable results for this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
